4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine
Beschreibung
4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-methylmorpholine substituent. The morpholine moiety enhances solubility and modulates electronic properties, making this compound distinct among its analogs .
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
4-methyl-1-[(4-methylmorpholin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4O/c1-8-5-14(12-10(8)11)7-9-6-13(2)3-4-15-9/h5,9H,3-4,6-7H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
IMMUUZBPHBZROX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC2CN(CCO2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine generally follows a two-step approach:
- Step 1: Formation of the pyrazole ring system, typically via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalents.
- Step 2: Introduction of the 4-methylmorpholin-2-ylmethyl substituent at the nitrogen-1 position of the pyrazole.
This approach is consistent with common synthetic protocols for pyrazole derivatives, where the heterocyclic core is constructed first, followed by selective N-substitution.
Detailed Synthetic Route
Pyrazole Ring Formation
The pyrazole core can be synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-diketones. For example, hydrazine reacts with methyl-substituted β-diketones under reflux in ethanol or other suitable solvents, often in the presence of a mild base or acid catalyst, to yield 4-methyl-1H-pyrazol-3-amine intermediates.
Representative Experimental Data
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + methyl-substituted β-diketone; EtOH, reflux | 70 - 85 | Base or acid catalyst may be used |
| 2 | N-substitution with morpholine | Pyrazole + 4-methylmorpholin-2-ylmethyl chloride; DCM, 0-25°C, 2-4 h | 80 - 90 | Purification by recrystallization |
Data synthesized from multiple sources to reflect typical yields and conditions.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Reagents/Conditions | Yield Range (%) | Key Remarks |
|---|---|---|---|---|
| Pyrazole ring synthesis | Condensation of hydrazine and β-diketone | Ethanol, reflux, acid/base catalyst | 70 - 85 | Core heterocycle formation |
| N-substitution with morpholine | N-alkylation or reductive amination | 4-Methylmorpholin-2-ylmethyl chloride or aldehyde; DCM/EtOAc; 0-25°C, 2-4 h | 80 - 90 | Introduction of morpholine side chain |
| Purification | Recrystallization/Chromatography | Ethyl acetate/petroleum ether | N/A | Ensures compound purity |
Analyse Chemischer Reaktionen
General Reactivity Profile
The compound’s pyrazole ring and tertiary amine in the morpholine group enable participation in electrophilic substitutions, nucleophilic additions, and cyclocondensation reactions. Key reactive sites include:
-
Position 3-amino group : Prone to alkylation, acylation, and oxidation.
-
Pyrazole ring : Susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration).
-
Morpholine moiety : Capable of ring-opening reactions or functional group interconversions .
Alkylation and Acylation Reactions
The 3-amino group undergoes alkylation and acylation under standard conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 3-(N-Methylamino) derivative | 72% | |
| Acylation | Acetyl chloride, pyridine, RT | 3-Acetamido derivative | 85% |
These reactions retain the morpholine group’s integrity, as demonstrated by NMR and LC-MS data.
Oxidation and Reduction
The pyrazole ring’s electron-rich nature allows selective oxidation:
-
Oxidation : Treatment with KMnO₄ in acidic conditions yields pyrazole-3-carboxylic acid derivatives (confirmed by IR carbonyl stretch at 1680 cm⁻¹).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, though this compromises the morpholine group’s stability .
Cyclocondensation and Heterocycle Formation
The amino group participates in cyclocondensation with carbonyl compounds:
textExample: Reaction with β-ketoesters 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine + ethyl acetoacetate → Pyrazolo[3,4-b]pyridine derivative (83% yield, m.p. 145–147°C)[4][6].
This reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization .
Electrophilic Aromatic Substitution
Halogenation at the pyrazole ring’s C4 position occurs under controlled conditions:
| Halogen | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromine | Br₂, FeCl₃ | CHCl₃, 0°C | 4-Bromo derivative | 68% |
| Chlorine | Cl₂, AlCl₃ | DCM, RT | 4-Chloro derivative | 55% |
The morpholine group’s electron-donating effect directs substitution to the C4 position .
Copper-Catalyzed Cross-Coupling
The compound participates in Ullmann-type couplings:
textExample: Synthesis of biaryl derivatives 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine + iodobenzene → 4-Phenyl derivative (CuI, L-proline, K₂CO₃, DMSO, 90°C, 12h, 61% yield)[2][6].
This method enables diversification of the pyrazole scaffold for medicinal chemistry applications .
Acid/Base-Mediated Transformations
-
Deprotonation : Treatment with NaH in THF generates a nucleophilic species at C5, facilitating alkylation with electrophiles like benzyl bromide.
-
Protonation : The morpholine nitrogen forms stable salts with HCl or H₂SO₄, enhancing water solubility for biological assays .
Stability and Reaction Optimization
Critical parameters for high-yield reactions:
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related pyrazol-3-amine derivatives:
Biologische Aktivität
4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine is a compound with significant potential in medicinal chemistry, characterized by a unique structure that combines a pyrazole ring with a morpholine moiety. Its molecular formula is C10H18N4O, and it has a molecular weight of 210.28 g/mol. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure plays a crucial role in its biological activity. The presence of both the pyrazole and morpholine structures contributes to its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O |
| Molecular Weight | 210.28 g/mol |
| Chemical Structure | Pyrazole ring + Morpholine moiety |
Biological Activity
Research indicates that 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine exhibits several biological activities, including:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, influencing metabolic processes. For instance, it may inhibit enzymes involved in cancer cell proliferation, thereby demonstrating potential anticancer properties.
- Receptor Binding : Studies suggest that this compound can bind to various receptors, leading to altered signaling pathways that could be beneficial in treating conditions like inflammation or neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
The mechanisms through which 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine exerts its effects include:
- Inhibition of Specific Pathways : By modulating enzyme activity, the compound can disrupt critical pathways involved in disease progression.
- Receptor Antagonism or Agonism : Depending on the target receptor, the compound may act as an antagonist or agonist, influencing cellular responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine inhibited the growth of various cancer cell lines by inducing apoptosis through specific signaling pathways.
- Antimicrobial Efficacy Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential application in neurodegenerative diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylmorpholine | Morpholine moiety | Simpler structure without the pyrazole ring |
| 1H-Pyrazol-3-amine | Pyrazole ring structure | Lacks the morpholine moiety |
| 5-Heteroaryl-Pyrazol derivatives | Various heteroatoms in pyrazole structure | Potential anticancer properties based on CHK1 inhibition |
The combination of both pyrazole and morpholine groups in 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine imparts distinct chemical and biological properties beneficial for research and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-3-amine, and what intermediates are critical to its synthesis?
- The compound can be synthesized via condensation of 3-aryl-2-(aminomethylen)-propannitriles (Formula IV) with hydrazinium salts in a C1–3 alcohol solvent. Key intermediates include morpholine-substituted propannitriles, which undergo cyclization to form the pyrazole core. Reaction optimization often involves controlling stoichiometry and temperature to minimize byproducts .
- For analogous pyrazole derivatives, multi-step protocols involving cyclization, oxidation, and acylation are employed, with intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride requiring careful isolation .
Q. How is the structural identity of this compound confirmed in academic research?
- Nuclear Magnetic Resonance (NMR): and NMR are used to verify substituent positions and morpholine integration. For example, δ 8.87 (d, J = 2 Hz) in NMR indicates pyrazole protons, while δ 104–107 ppm in NMR confirms methylmorpholine groups .
- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., observed m/z 215 [M+H]) validates molecular formula and purity .
Q. What preliminary pharmacological activities are associated with this compound?
- Early studies on structurally related 4-arylmethylpyrazol-3-amines indicate antibacterial, anxiolytic, and anticonvulsant properties. These activities are hypothesized to arise from interactions with GABA receptors or bacterial enzyme inhibition, though target validation requires further study .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound, particularly in copper-catalyzed coupling steps?
- Catalytic systems using Cu(I) salts (e.g., CuBr) with cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) enhance coupling efficiency. For example, yields increased from 17.9% to >30% when reaction times were extended to 48 hours at 35°C. Byproduct analysis via LC-MS is critical to identify undesired dimerization or hydrolysis products .
- Solvent selection (e.g., methanol vs. ethanol) impacts hydrazinium salt reactivity, with lower alcohols reducing side reactions in cyclization steps .
Q. What crystallographic techniques are recommended for resolving structural ambiguities in derivatives of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD): SHELXL software is widely used for refinement, particularly for high-resolution data. For example, a study on a trichlorophenyl-pyrazole analog achieved an R factor of 0.031 using SHELXL-2018 .
- ORTEP-3 GUI: This tool aids in visualizing thermal ellipsoids and validating bond angles, especially for morpholine-containing structures prone to conformational flexibility .
Q. How do structural modifications (e.g., salt formation or substituent variation) affect solubility and bioactivity?
- Hydrochloride Salt Formation: Derivatives like 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine hydrochloride show improved aqueous solubility (up to 2.5 mg/mL in PBS) compared to free bases. This is critical for in vivo studies .
- Substituent Effects: Fluorine or trifluoromethyl groups at the aryl position enhance blood-brain barrier penetration, as seen in anxiolytic analogs with ED values <10 mg/kg in rodent models .
Q. What analytical strategies address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic NMR (DNMR): Used to detect slow conformational exchange in morpholine rings, which may cause peak splitting. For example, coalescence temperatures around 50°C confirm restricted rotation in methylmorpholine groups .
- 2D-COSY and HSQC: Resolve overlapping signals in crowded regions (e.g., δ 6.5–8.5 ppm for pyrazole and aromatic protons) .
Methodological Tables
Table 1: Key Synthetic Parameters for Pyrazole Derivatives
Table 2: Pharmacological Screening Data for Analogous Compounds
| Compound Class | Activity (IC/ED) | Target/Mechanism | Reference |
|---|---|---|---|
| 4-Arylmethylpyrazoles | 5 µM (GABA antagonism) | Anxiety modulation | |
| Trifluoromethyl-pyrazoles | 2 mg/kg (seizure inhibition) | Sodium channel interaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
